N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide
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Overview
Description
N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes an indene moiety and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 1,3-dioxo-2,3-dihydro-1H-indene-2-carbaldehyde and 2-(naphthalen-1-yloxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the naphthalene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism by which N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid: Shares the indene moiety but differs in the attached functional groups.
Indole derivatives: These compounds have a similar aromatic structure and are used in various biological and chemical applications.
Uniqueness
N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide is unique due to its combination of an indene moiety and a naphthalene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in research and industrial applications .
Properties
IUPAC Name |
N-[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-14(21-22(27)17-10-4-5-11-18(17)23(21)28)24-25-20(26)13-29-19-12-6-8-15-7-2-3-9-16(15)19/h2-12,21H,13H2,1H3,(H,25,26)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNZNHPLJEGBC-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC2=CC=CC=C21)C3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC2=CC=CC=C21)/C3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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